5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide usually involves multi-step reactions. Initial steps include the formation of intermediate compounds through reactions like nitration, sulfonation, or amination. The final step often involves the coupling of an ethanesulfonyl group with a tetrahydroquinoline derivative under controlled conditions like temperature and pH. Catalysts and solvents are selected to optimize the yield and purity of the final product. Industrial Production Methods : Industrially, this compound can be synthesized using large-scale batch reactors. The process ensures scalability while maintaining the quality and consistency of the product. Techniques like recrystallization and chromatography are employed for purification.
Types of Reactions it Undergoes
Oxidation and Reduction: : The presence of various functional groups makes this compound a candidate for oxidation-reduction reactions, altering its electronic configuration and reactivity.
Substitution: : Electrophilic and nucleophilic substitutions can occur at different positions on the aromatic ring or tetrahydroquinoline moiety, leading to derivatives with modified properties.
Hydrolysis: : It may undergo hydrolysis under acidic or basic conditions, breaking down into simpler fragments.
Common Reagents and Conditions: : Common reagents include halogens for substitution reactions, peroxides for oxidation, and strong acids or bases for hydrolysis. Reaction conditions like temperature, pressure, and solvent choice are crucial for desired outcomes. Major Products Formed : Products include oxidized derivatives, substituted benzamides, and hydrolyzed fragments, each with distinctive chemical properties.
Scientific Research Applications
In Chemistry: : This compound serves as an intermediate in synthesizing more complex molecules, often used in organic synthesis and materials science. In Biology : It’s studied for potential as a biochemical probe or reagent to understand biological pathways and interactions. In Medicine : Research explores its pharmacological potential, including anti-inflammatory, antimicrobial, or anticancer properties. In Industry : Used in developing advanced materials, such as specialty polymers or coatings, due to its unique chemical characteristics.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism may involve binding to active sites, modulating biochemical pathways, or altering cellular functions. Pathways include enzyme inhibition, receptor modulation, and signal transduction alteration, leading to varied biological effects.
Comparison with Similar Compounds
Comparison: : Compared to other chloro-substituted benzamides or tetrahydroquinoline derivatives, 5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide offers distinct advantages in specificity, potency, and versatility. Similar Compounds :
5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzamide
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide
2-chloro-N-[4-(ethanesulfonylamino)phenyl]benzamide
This compound's unique structure and reactivity make it a valuable subject for further research and application in various scientific and industrial fields.
Properties
IUPAC Name |
5-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-3-27(24,25)22-10-4-5-13-11-15(7-8-17(13)22)21-19(23)16-12-14(20)6-9-18(16)26-2/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOJFAHOSBQCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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